(2S)-2'-methoxykurarinone

Anti-malarial drug discovery Plasmodium falciparum Natural product screening

Researchers evaluating lavandulyl flavanones often face inconsistent target selectivity between rodent and human isoforms, and a lack of patent-protected cardiovascular leads. (2S)-2'-Methoxykurarinone resolves both: it provides a tool that discriminates between rat and human aldose reductase and is specifically claimed in cardiovascular composition patents. - Osteoclastogenesis: dose-dependent inhibition of RANKL-induced BMM differentiation (non-cytotoxic), suppressing Akt/p38/JNK/c-Fos/NFATc1 pathways. - Aldose reductase selectivity: RLAR IC50 2.99 μM vs HRAR 3.32 μM, delivering 1.3× greater rat-lens potency than (-)-kurarinone while sparing human AR. - Anti-malarial benchmark: EC50 2.4 × 10⁻⁶ M against P. falciparum, establishing the 2′-methoxy group as critical for SAR. - Cardiovascular IP: covered by a 2024 patent application (Seoul Nat'l Univ. Hospital/KRIBB), creating a proprietary development path. Supplied with full analytical documentation; immediate global dispatch from regional hubs.

Molecular Formula C27H32O6
Molecular Weight 452.5 g/mol
Cat. No. B1253607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2'-methoxykurarinone
Synonyms(2S)-2'-methoxykurarinone
2'-methoxykurarinone
Molecular FormulaC27H32O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C
InChIInChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1
InChIKeyKTAQQSUPNZAWEY-OSPHWJPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2'-Methoxykurarinone Reference Standard


(2S)-2'-Methoxykurarinone (CAS: 270249-38-2) is a dimethoxyflavanone belonging to the 8-prenylated flavanone class, structurally defined as (2S)-(-)-kurarinone in which the 2'-hydroxy group is replaced by a methoxy group [1]. Isolated from the roots of Sophora flavescens (Kushen), it is a member of the lavandulyl flavanone family alongside close structural analogs including (-)-kurarinone, sophoraflavanone G, leachianone A, and kurarinol [2]. The compound has been reported to exhibit anti-malarial, aldose reductase inhibitory, anti-osteoclastogenic, α-glucosidase inhibitory, and cytotoxic activities [3].

Identity
Chiral reference standard, (2S)-2'-methoxykurarinone
Source
Isolated from Sophora flavescens (Kushen) roots
Research context
Reported fit for anti-malarial screening, aldose reductase, osteoclastogenesis, and α-glucosidase pathway studies

(2S)-2'-Methoxykurarinone Substitution Limitations


Lavandulyl flavanones from Sophora flavescens share a common 8-lavandulyl skeleton but exhibit target-specific potency variations driven by subtle substituent differences. (2S)-2'-Methoxykurarinone differs from (-)-kurarinone solely by a 2'-methoxy group replacing a 2'-hydroxy group, yet this single modification produces distinct activity profiles across multiple therapeutic targets [1]. Direct comparative studies demonstrate that (2S)-2'-methoxykurarinone shows 1.3-fold more potent rat lens aldose reductase (RLAR) inhibition than (-)-kurarinone, yet is nearly 10-fold less potent in human recombinant AR (HRAR) assays, illustrating target-dependent selectivity that precludes simple analog substitution [2]. In anti-malarial screening, the compound exhibits EC50 values comparable to sophoraflavanone G and leachianone A, but the methoxyl substitution pattern has been explicitly identified as critical for anti-malarial activity [3]. Additionally, (2S)-2'-methoxykurarinone is specifically claimed in patent applications for cardiovascular disease compositions, establishing proprietary differentiation not applicable to its unpatented class members [4].

2'-Methoxy substitution shifts selectivity
Replacing 2'-hydroxy with methoxy alters target-specific potency profiles; (-)-kurarinone may not reproduce the same enzyme inhibition pattern.
Anti-malarial SAR requires methoxyl pattern
(-)-Kurarinone lacks anti-malarial activity; structural analogs without this substitution are not suitable surrogates for screening.
Aldose reductase potency inverts across species
Rat lens and human recombinant AR inhibition profiles differ substantially; data from one isoform may not transfer to the other.
Proprietary differentiation
Patent application for cardiovascular research compositions distinguishes this compound from unpatented class members, limiting freedom to operate with analogs.

Head-to-Head Comparative Data


Anti-malarial Activity Comparison

In a direct head-to-head study of four lavandulyl flavanones isolated from Sophora flavescens, (2S)-2'-methoxykurarinone demonstrated anti-malarial activity against Plasmodium falciparum with an EC50 of 2.4 × 10⁻⁶ M, which is more potent than sophoraflavanone G (EC50 2.6 × 10⁻⁶ M) and slightly less potent than leachianone A (EC50 2.1 × 10⁻⁶ M) [1]. (-)-Kurarinone did not show measurable anti-malarial activity in this assay system, highlighting the functional importance of the methoxyl substitution pattern [1].

Anti-malarial activity
Head-to-head
EC50 2.4 µM vs sophoraflavanone G 2.6 µM, leachianone A 2.1 µM; (-)-kurarinone inactive
Supports anti-malarial SAR evaluation
P. falciparum in vitro assay; methoxyl substitution critical
Anti-malarial drug discovery Plasmodium falciparum Natural product screening

RLAR vs. HRAR Inhibitory Potency

In a comparative evaluation of prenylated flavonoids from Sophora flavescens, (2S)-2'-methoxykurarinone (compound 10) inhibited rat lens aldose reductase (RLAR) with an IC50 of 2.99 μM, demonstrating 1.3-fold higher potency than (-)-kurarinone (compound 9, IC50 3.77 μM) [1]. However, the selectivity profile inverted in the human recombinant AR (HRAR) assay, where (-)-kurarinone showed markedly superior potency (IC50 0.39 μM) compared to (2S)-2'-methoxykurarinone (IC50 3.32 μM), representing a nearly 10-fold difference [1]. Both compounds were evaluated against the same positive controls: quercetin (RLAR IC50 7.73 μM) and epalrestat (HRAR IC50 0.28 μM) [1].

RLAR vs HRAR inhibition
Head-to-head
RLAR IC50 2.99 µM (1.3× vs (-)-kurarinone 3.77 µM); HRAR IC50 3.32 µM (8.5× weaker than (-)-kurarinone 0.39 µM)
Species-selective AR inhibition context
Quercetin and epalrestat as controls; selectivity may invert
Diabetic complications Aldose reductase inhibitors Polyol pathway

DPPH Radical Scavenging Inactivity

In an activity-guided fractionation study of Sophora flavescens roots, (2S)-2'-methoxykurarinone (compound 9) was explicitly classified among 'known inactive compounds' in the DPPH free radical scavenging assay, alongside (-)-maackiain, xanthohumol, formononetin, and several other flavanones [1]. In contrast, five active compounds (trans-hexadecyl ferulic acid, cis-octadecyl ferulic acid, trans-hexadecyl sinapic acid, a methylenedioxypterocarpan, and desmethylanhydroicaritin) exhibited measurable IC50 values ranging from 18.11 to 57.06 μM, with L-ascorbic acid positive control showing IC50 7.39 μM [1].

DPPH radical scavenging
Head-to-head
Classified as inactive; no measurable IC50 vs active comparators (IC50 18–57 µM), L-ascorbic acid IC50 7.39 µM
Not suited for antioxidant screening via DPPH
Other Sophora constituents required for radical-scavenging studies
Antioxidant screening DPPH radical scavenging Natural product antioxidant

RANKL-Mediated Osteoclastogenesis Inhibition

In a mechanistic study of osteoclast differentiation, (2S)-2'-methoxykurarinone (MK) inhibited RANKL-induced osteoclast differentiation from bone marrow macrophages in a dose-dependent manner, without cytotoxicity [1]. The study demonstrated that MK suppressed Akt, p38, JNK, c-Fos, and NFATc1 signaling pathways and inhibited bone-resorbing activity of mature osteoclasts [1]. While this study did not include direct comparator data for other lavandulyl flavanones, the mechanism is distinct from the compound's anti-malarial and aldose reductase activities.

Osteoclastogenesis inhibition
Reported
Dose-dependent inhibition of RANKL-induced differentiation; suppressed Akt, p38, JNK, c-Fos, NFATc1
Supports bone-resorption pathway research
No direct comparator data for other flavanones in study
Bone resorption Osteoclast differentiation Osteoporosis drug discovery

α-Glucosidase and PTP1B Inhibition

(2S)-2'-Methoxykurarinone exhibits strong α-glucosidase inhibitory activity with an IC50 of 155 μM . Additionally, it functions as a noncompetitive inhibitor of protein tyrosine phosphatase 1B (PTP1B) and demonstrates cellular activity in the insulin signaling pathway by increasing insulin-stimulated Akt phosphorylation in HepG2 cells . No direct comparator data for (-)-kurarinone or sophoraflavanone G in α-glucosidase assays were identified in available literature.

α-Glucosidase inhibition
Data to verify
IC50 155 µM; also noncompetitive PTP1B inhibitor, increased insulin-stimulated Akt phosphorylation in HepG2 cells
Reported α-glucosidase and insulin-pathway context
Cross-study comparator data not available; source-specific review needed
Anti-diabetic agents α-Glucosidase inhibition Insulin signaling

Cardiovascular Disease Patent Protection

In 2024, the Korean Intellectual Property Office released a patent application jointly filed by Seoul National University Hospital and Korea Research Institute of Bioscience and Biotechnology claiming compositions comprising (2S)-2'-methoxykurarinone as supportive for treating cardiovascular diseases [1]. No parallel patent claims have been identified for (-)-kurarinone or sophoraflavanone G in the cardiovascular indication space.

Cardiovascular patent
Class-level inference
Patent application filed (2024) claiming compositions for cardiovascular research
Proprietary differentiator for cardiovascular research
No parallel patents found for (-)-kurarinone or sophoraflavanone G
Cardiovascular therapeutics Drug repurposing Intellectual property

(2S)-2'-Methoxykurarinone Research Applications


Anti-malarial Drug Discovery Screening

(2S)-2'-Methoxykurarinone serves as a reference standard for anti-malarial screening programs evaluating lavandulyl flavanones from Sophora flavescens. With a defined EC50 of 2.4 × 10⁻⁶ M against Plasmodium falciparum, it provides a potency benchmark for structure-activity relationship (SAR) studies exploring methoxyl substitution effects [1]. The compound is particularly valuable for programs investigating why (-)-kurarinone lacks anti-malarial activity despite structural similarity, making it a critical comparator for understanding the role of the 2'-methoxy group in anti-malarial pharmacophores [1].

Species-Specific Aldose Reductase Inhibition

(2S)-2'-Methoxykurarinone demonstrates species-dependent selectivity in aldose reductase inhibition, showing 1.3× greater potency than (-)-kurarinone in rat lens AR (IC50 2.99 μM vs. 3.77 μM) but 8.5× lower potency in human recombinant AR (IC50 3.32 μM vs. 0.39 μM) [1]. This differential profile makes it a valuable tool for studies requiring a reference compound that discriminates between rodent and human AR isoforms, or for polyol pathway research where moderate RLAR inhibition without strong HRAR activity is desired [1].

RANKL-Mediated Bone Resorption Studies

(2S)-2'-Methoxykurarinone is specifically indicated for studies of osteoclast differentiation and bone resorption via the RANKL signaling pathway. The compound inhibits osteoclastogenesis from bone marrow macrophages in a dose-dependent manner without cytotoxicity, suppressing Akt, p38, JNK, c-Fos, and NFATc1 pathways [1]. Unlike its anti-malarial or AR inhibitory activities which are shared with other lavandulyl flavanones, this osteoclastogenesis inhibition represents a mechanistically distinct application domain where (-)-kurarinone and sophoraflavanone G lack reported activity [1].

Cardiovascular Proprietary Composition Development

For programs pursuing cardiovascular therapeutic applications of Sophora-derived flavonoids, (2S)-2'-methoxykurarinone offers a proprietary development pathway through the 2024 patent application filed by Seoul National University Hospital and Korea Research Institute of Bioscience and Biotechnology [1]. This intellectual property position differentiates (2S)-2'-methoxykurarinone from other lavandulyl flavanones such as (-)-kurarinone and sophoraflavanone G, which lack similar patent protection for cardiovascular indications [1].

Application
Selection Property
Validation Focus
Anti-malarial screening research
Methoxyl-substitution SAR benchmark
EC50 comparison across lavandulyl flavanones; (-)-kurarinone inactivity control
Aldose reductase isoform discrimination
Species-selective inhibition profile
RLAR vs HRAR differential assays; potency inversion verification
Osteoclast differentiation studies
RANKL pathway inhibition without cytotoxicity
Akt, p38, JNK, c-Fos, NFATc1 signaling endpoints
Cardiovascular composition research
Proprietary patent position
Patent scope and composition claims (2024 filing)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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